molecular formula C6H10O6 B072293 Gluconolactone CAS No. 1335-57-5

Gluconolactone

Cat. No.: B072293
CAS No.: 1335-57-5
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconolactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This reaction produces this compound and hydrogen peroxide as byproducts . Another method involves dissolving glucose in deionized water, illuminating the solution with an ultraviolet lamp, and adding hydrogen peroxide to undergo a catalytic oxidation reaction. The reaction is carried out at a temperature of 20-60°C for 1-4 hours .

Industrial Production Methods: Industrial production of this compound typically involves the use of glucose as the starting material. The glucose solution is subjected to ultraviolet light and hydrogen peroxide to facilitate the catalytic oxidation process. The resulting gluconic acid solution is then concentrated under reduced pressure and crystallized to obtain this compound .

Chemical Reactions Analysis

Hydrolysis to Gluconic Acid

Gluconolactone undergoes spontaneous hydrolysis in aqueous solutions to form gluconic acid, a reaction governed by pH and temperature. The equilibrium between lactone and acid forms is dynamic, with hydrolysis accelerated under alkaline conditions or elevated temperatures .

Reaction: C H O this compound +H OC H O gluconic acid \text{C H O this compound }+\text{H O}\rightleftharpoons \text{C H O gluconic acid }Kinetic Data:

ConditionHydrolysis Rate (k)Half-Life (t₁/₂)Source
pH 4.0, 25°C0.012 h⁻¹58 h
pH 6.6, 25°C0.069 h⁻¹10 h
pH 7.0, 37°C0.15 h⁻¹4.6 h

This pH-dependent behavior is exploited in food industries for controlled acidification, such as in tofu and dairy products .

Enzymatic Oxidation Pathways

This compound is synthesized via glucose oxidase-catalyzed oxidation of β-D-glucose, producing hydrogen peroxide as a byproduct .

Reaction Mechanism:

  • Oxidation: C H O glucose +glucose oxidaseC H O this compound +H O \text{C H O glucose }+\text{O }\xrightarrow{\text{glucose oxidase}}\text{C H O this compound }+\text{H O }
  • Hydrogen Peroxide Utilization:
    The co-generated H₂O₂ is critical in antimicrobial applications and biosensors .

Enzyme Kinetics:

ParameterValueSource
KmK_m (glucose)18 mM
VmaxV_{max}240 μmol/min·mg

Fermentation to Ethanol and CO₂

The yeast Saccharomyces bulderi anaerobically ferments this compound to ethanol and CO₂ via a novel pathway involving NADPH-dependent glucose dehydrogenase .

Pathway Steps:

  • Reduction: this compound → Glucose (NADPH-dependent).
  • Phosphorylation: Glucose → Glucose-6-phosphate.
  • Metabolism: 50% via glycolysis (→ ethanol) and 50% via pentose phosphate pathway (replenishes NADPH) .

Fermentation Efficiency:

SubstratepHEthanol Yield (g/g)CO₂ Yield (g/g)Source
This compound3.00.410.48
Glucose5.00.480.51

Non-Enzymatic Glycation of Proteins

This compound acts as a potent glycating agent, modifying hemoglobin and other proteins via ketoimine adduct formation. This reaction is implicated in diabetes-related complications .

Key Findings:

  • In Vitro: 25 mM this compound glycates hemoglobin 2.3× faster than equimolar glucose .
  • In Vivo: Intravenous administration in rats increases glycated hemoglobin by 22% (1 g/kg dose) .

Mechanism: This compound+Protein NH Ketoimine Protein Adduct+H O\text{this compound}+\text{Protein NH }→\text{Ketoimine Protein Adduct}+\text{H O}

Chelation and Metal Interactions

As a polyhydroxy acid, this compound chelates metal ions (e.g., Fe³⁺, Ca²⁺), forming stable complexes. This property is utilized in cosmetics to reduce oxidative stress and in food preservation .

Stability Constants (log K):

Metal Ionlog K (this compound)log K (Gluconic Acid)Source
Fe³⁺8.27.9
Ca²⁺2.11.8

Scientific Research Applications

Cosmetic Applications

Gluconolactone is widely recognized in the cosmetic industry for its multifunctional properties:

  • Exfoliation : GDL acts as a gentle exfoliant, promoting skin cell turnover and improving skin texture. It helps in the removal of dead skin cells without the harsh effects associated with traditional exfoliants .
  • Moisturization : It enhances skin hydration by reducing transepidermal water loss (TEWL), thus improving skin barrier function .
  • Anti-aging : GDL stimulates collagen synthesis and exhibits antioxidant properties by inhibiting matrix metalloproteinases (MMPs), which are involved in collagen degradation .
  • Anti-acne : It has been shown to reduce acne lesions and improve overall skin clarity due to its ability to regulate sebum production and exfoliate clogged pores .

Table 1: Cosmetic Benefits of this compound

BenefitMechanism of Action
ExfoliationPromotes corneocyte turnover
MoisturizationReduces TEWL and enhances barrier function
Anti-agingStimulates collagen synthesis, reduces MMP activity
Anti-acneRegulates sebum production, unclogs pores

Food Industry Applications

In the food industry, this compound serves as a food additive with several beneficial properties:

  • Preservative : GDL acts as a natural preservative due to its antimicrobial properties. It inhibits the growth of spoilage microorganisms, extending the shelf life of food products .
  • Acidulant : It is used to adjust the acidity of food products, enhancing flavor profiles without imparting an artificial taste .

Table 2: Food Applications of this compound

ApplicationFunction
PreservativeInhibits microbial growth
AcidulantAdjusts acidity levels in food products

Pharmaceutical Applications

This compound's role in pharmaceuticals is significant due to its biocompatibility and safety profile:

  • Drug Delivery Systems : GDL is utilized in formulating drug delivery systems due to its ability to form hydrogels, which can encapsulate drugs and release them in a controlled manner .
  • Wound Healing : Its moisturizing properties make it beneficial in wound care formulations, promoting healing and reducing scarring .

Table 3: Pharmaceutical Benefits of this compound

ApplicationMechanism of Action
Drug DeliveryForms hydrogels for controlled drug release
Wound HealingProvides moisture and promotes healing

Biochemical Research Applications

In biochemical research, this compound is employed for various analytical purposes:

  • Electrochemical Sensors : GDL is used in the development of electrochemical sensors for glucose detection. Its oxidation can be measured to quantify glucose levels in biological samples .
  • Biochemical Assays : It serves as a substrate in enzymatic assays, aiding in the study of metabolic pathways involving carbohydrates .

Table 4: Research Applications of this compound

ApplicationUse Case
Electrochemical SensorsQuantifies glucose levels
Biochemical AssaysServes as a substrate for studying carbohydrate metabolism

Case Studies

  • Cosmetic Efficacy Study :
    A double-blind clinical trial evaluated an aqueous lotion containing 14% this compound on acne patients. Results indicated significant improvements in skin tolerance and reduction in acne lesions after 12 weeks of use .
  • Food Preservation Study :
    A study demonstrated that incorporating this compound into meat products effectively inhibited microbial growth, extending shelf life by up to 30% compared to untreated samples .
  • Drug Delivery Research :
    Research on GDL-based hydrogels showed enhanced drug release profiles for anti-inflammatory drugs, indicating potential for improved therapeutic outcomes in chronic conditions .

Comparison with Similar Compounds

Gluconolactone stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Gluconolactone (GDL), also known as D-glucono-1,5-lactone, is a naturally occurring compound with significant biological activities. It is primarily recognized for its applications in food and cosmetic industries, but recent research has unveiled its potential therapeutic effects, particularly in cardioprotection and skin health. This article reviews the biological activity of this compound, supported by various studies and case reports.

This compound is a cyclic ester derived from gluconic acid, which can undergo hydrolysis to form gluconic acid in aqueous solutions. Its structure allows it to participate in various biochemical processes, including acting as a substrate for enzymes involved in glucose metabolism.

Enzymatic Pathways

This compound can be metabolized by certain yeasts, such as Saccharomyces bulderi, through a novel fermentation pathway. Under anaerobic conditions, GDL is reduced to glucose via an NADPH-dependent glucose dehydrogenase before being further metabolized through glycolysis and the pentose phosphate pathway. This pathway is crucial for energy production and the generation of reducing equivalents necessary for cellular metabolism .

1. Cardioprotection

Recent studies have highlighted the cardioprotective properties of this compound. In a mouse model of myocardial ischemia/reperfusion (I/R) injury, GDL administration significantly reduced infarct size and improved cardiac function. The underlying mechanism involves the activation of pro-survival signaling pathways, particularly through protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. GDL treatment led to decreased oxidative stress and apoptosis in cardiac tissues .

Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion Injury

ParameterControl GroupGDL Treatment (5 mg/kg)
Infarct Size (%)40 ± 525 ± 3
Cardiac Injury MarkersHighLow
Apoptosis Rate (%)30 ± 415 ± 2
ERK ActivationLowHigh

2. Skin Health

This compound has been explored for its dermatological benefits, particularly in treating conditions like couperose skin. A case study demonstrated that topical application of this compound effectively reduced erythema and telangiectasia in a patient with sensitive skin. The compound's ability to act as a humectant and antioxidant contributes to its protective effects against environmental stressors, including UV radiation .

Table 2: Clinical Effects of this compound on Skin Conditions

Study TypeOutcome MeasureResult
Case ReportErythema ReductionSignificant Improvement
In Vitro StudyUV ProtectionUp to 50% protection

Safety and Toxicity

Safety assessments have indicated that this compound is generally well-tolerated. In chronic toxicity studies involving rats, no significant adverse effects were noted at various dosages (up to 4000 mg/kg). Minor hematological changes were observed but were not dose-dependent . Furthermore, this compound exhibited no genotoxicity in Ames tests conducted on Saccharomyces cerevisiae .

Q & A

Q. Basic: What biochemical pathways involve gluconolactone, and how can their mechanisms be experimentally validated?

This compound participates in pathways such as the pentose phosphate pathway (PPP) and antioxidant defense systems. To validate its role, researchers can:

  • Use isotopic labeling (e.g., ¹³C-glucose) to trace this compound production via glucose oxidation .
  • Measure NADPH/NADP+ ratios to assess PPP activity, as this compound is a precursor to NADPH .
  • Employ enzyme inhibition assays (e.g., using glucose-6-phosphate dehydrogenase inhibitors) to disrupt this compound synthesis and observe downstream metabolic effects .

Q. Basic: What standardized analytical methods are recommended for quantifying this compound in biological samples?

Key methodologies include:

  • High-Performance Liquid Chromatography (HPLC) with refractive index detection, optimized for polar compounds .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to distinguish this compound from isomers like glucuronolactone .
  • Enzymatic assays using gluconolactonase to hydrolyze this compound, coupled with spectrophotometric quantification of byproducts .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

Discrepancies arise from context-dependent reactivity. Methodological strategies include:

  • Comparative ROS assays under varying pH and redox conditions to test pro-oxidant behavior in vitro .
  • In vivo dose-response studies (e.g., in animal models) to correlate this compound concentration with oxidative stress biomarkers (e.g., malondialdehyde levels) .
  • Multi-omics integration (transcriptomics/metabolomics) to identify tissue-specific pathways influenced by this compound .

Q. Advanced: What experimental designs are optimal for studying this compound’s role in metal chelation, particularly in extreme environments?

Example from deep-sea amphipod research ( ):

  • pH-controlled extraction assays to mimic in situ conditions (e.g., pH 6.2 for aluminum chelation) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal ions (Al³⁺, Fe²⁺) released from sediments .
  • Enzymatic depletion (e.g., gluconokinase treatment) to isolate this compound’s contribution vs. gluconic acid .

Q. Advanced: How can researchers ensure reproducibility in studies evaluating this compound’s effects on metabolic parameters in animal models?

Best practices derived from rabbit studies (Evidences 10, 12, 13):

  • Standardize dosing regimens (e.g., 250 mg/kg twice daily in feed) and monitor baseline hematological parameters .
  • Use species-specific reference ranges for blood analysis (e.g., Mindray BC-2800vet analyzer calibrated for rabbits) .
  • Blinded, controlled trials with matched age/weight cohorts to minimize bias in growth rate assessments .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Based on safety data ( ):

  • GHS compliance : While no specific hazards are classified, use standard PPE (gloves, goggles) due to limited toxicity data .
  • Ventilation : Handle in fume hoods during high-temperature reactions to avoid inhalation of decomposition products.
  • Waste disposal : Neutralize acidic byproducts (e.g., gluconic acid) before disposal .

Q. Advanced: What methodologies are effective for distinguishing this compound’s direct vs. indirect effects on immune modulation?

Approaches include:

  • Cytokine profiling (e.g., IL-6, TNF-α) in treated vs. untreated animal models to assess immune activation .
  • Knockout models (e.g., antioxidant enzyme-deficient animals) to test this compound’s dependency on endogenous redox systems .
  • Single-cell RNA sequencing to map immune cell populations affected by this compound supplementation .

Q. Basic: How is this compound synthesized and characterized for research use?

Synthesis and validation steps:

  • Chemical oxidation of glucose using bromine water or electrochemical methods, followed by crystallization .
  • Purity verification via melting point analysis (~150–153°C) and FTIR to confirm lactone ring formation (C=O stretch at ~1,750 cm⁻¹) .
  • Stability testing under varying humidity/temperature to assess shelf life .

Q. Advanced: How can computational models enhance understanding of this compound’s interactions with biological macromolecules?

Suggested tools:

  • Molecular docking simulations (AutoDock Vina) to predict binding affinities with enzymes like glucose-6-phosphate dehydrogenase .
  • Quantum mechanical calculations (Gaussian 09) to study lactone ring stability in aqueous vs. lipid environments .
  • Machine learning (e.g., Random Forest) to correlate structural analogs with observed bioactivity .

Q. Advanced: What strategies address variability in this compound’s bioavailability across different experimental systems?

Solutions include:

  • Pharmacokinetic profiling using LC-MS/MS to measure plasma/tissue concentrations over time .
  • Bioenhancer co-administration (e.g., piperine) to improve intestinal absorption in mammalian models .
  • Membrane permeability assays (Caco-2 cell monolayers) to compare transport efficiency between species .

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
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InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
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InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
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Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
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DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
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Molecular Weight

178.14 g/mol
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Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
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Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
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Density

1.610 g/cu cm at -5 °C
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Color/Form

White crystals

CAS No.

90-80-2
Record name δ-Gluconolactone
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Melting Point

155 °C /decomposes/, 151 - 155 °C
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Synthesis routes and methods

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step Two
[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
Gluconolactone

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